molecular formula C9H9NO2 B3146322 2-Methyl-3-(pyridin-2-yl)acrylic acid CAS No. 59627-03-1

2-Methyl-3-(pyridin-2-yl)acrylic acid

Cat. No. B3146322
CAS RN: 59627-03-1
M. Wt: 163.17 g/mol
InChI Key: VPTCGWZDICQYKQ-VOTSOKGWSA-N
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Description

2-Methyl-3-(pyridin-2-yl)acrylic acid is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17326 . It is a member of the pyridine family, which is a group of compounds that are important in various fields, including medicinal chemistry .


Synthesis Analysis

The synthesis of 2-Methyl-3-(pyridin-2-yl)acrylic acid and similar compounds has been a topic of interest in the field of organic chemistry . A study by Cook et al. discusses methods developed for the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . Another study reports a single-pot reaction of 2-(pyridin-2-yl)acetate derivatives and acrylic esters in the presence of CsOAc to deliver 1,3-disubstitued indolizines .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-(pyridin-2-yl)acrylic acid can be analyzed using various techniques. The compound has a molecular formula of C9H9NO2 and a molecular weight of 163.17326 . Further structural analysis can be found in various scientific articles .


Chemical Reactions Analysis

The chemical reactions involving 2-Methyl-3-(pyridin-2-yl)acrylic acid are complex and can involve various mechanisms. For example, a study discusses the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . Another study reports a single-pot reaction of 2-(pyridin-2-yl)acetate derivatives and acrylic esters .

Scientific Research Applications

Chemical Synthesis

“2-Methyl-3-(pyridin-2-yl)acrylic acid” is used in the synthesis of various chemical compounds . It’s a key ingredient in the production of many complex molecules due to its unique structure and reactivity .

Anti-Fibrosis Activity

A study has shown that pyrimidine derivatives, including those with a “2-Methyl-3-(pyridin-2-yl)acrylic acid” moiety, have significant anti-fibrotic activities . These compounds have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .

Pharmaceutical Applications

Compounds containing “2-Methyl-3-(pyridin-2-yl)acrylic acid” have been used in the development of various drugs . For example, they have been used in the treatment of insomnia, peptic ulcer, and as anxiolytic agents .

Room-Temperature Phosphorescence (RTP)

Organic RTP applications of “2-Methyl-3-(pyridin-2-yl)acrylic acid” are emerging in several fields such as bioimaging, anti-counterfeiting, catalysis, and displays .

Material Science

In the field of material science, “2-Methyl-3-(pyridin-2-yl)acrylic acid” is used in the development of new materials with unique properties . Its unique structure allows it to form complex structures with other molecules, leading to materials with novel properties .

Chemical Biology

The construction of novel heterocyclic compound libraries with potential biological activities is an important component of medicinal chemistry and chemical biology . The pyrimidine moiety of “2-Methyl-3-(pyridin-2-yl)acrylic acid” has been considered as a privileged structure in medicinal chemistry .

Mechanism of Action

Target of Action

It’s worth noting that related compounds have been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.

Mode of Action

It’s known that the compound can participate in various chemical reactions, such as the suzuki–miyaura coupling , which is a type of palladium-catalyzed cross-coupling reaction. This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Given its potential role in inhibiting collagen prolyl-4-hydroxylase , it could be inferred that the compound might affect collagen biosynthesis and related pathways.

Result of Action

Related compounds have been found to suppress the production of collagen in vitro , suggesting that 2-Methyl-3-(pyridin-2-yl)acrylic acid might have similar effects.

Action Environment

Safety data sheets suggest that the compound should be handled in a well-ventilated area, indicating that air quality and ventilation might affect its stability and efficacy .

properties

IUPAC Name

(E)-2-methyl-3-pyridin-2-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7(9(11)12)6-8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTCGWZDICQYKQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=N1)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(pyridin-2-yl)acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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